N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,3)13-9-22-15(17-13)18-14(19)12-8-20-10-6-4-5-7-11(10)21-12/h4-7,9,12H,8H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTCEKUCORNKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(tert-butyl)thiazol-2-amine intermediate is typically prepared via the Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-halo ketones.
Procedure :
- Reactants :
- Thiourea (1.2 eq) and 2-bromo-1-(tert-butyl)ethan-1-one (1.0 eq) in ethanol.
- Conditions :
- Workup :
Mechanistic Insight :
The α-bromo ketone undergoes nucleophilic attack by the thiourea’s sulfur, followed by cyclization and elimination of HBr to form the thiazole ring. The bulky tert-butyl group necessitates extended reaction times to overcome steric hindrance.
Benzodioxine Carboxylic Acid Synthesis
Epoxide Ring-Opening Strategy
The 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid is synthesized via epoxide intermediates derived from catechol derivatives.
Procedure :
- Epoxidation :
- Oxidation :
Yield : 55–60% after recrystallization (ethanol/water).
Amide Bond Formation
Acyl Chloride-Mediated Coupling
The final step involves coupling the thiazol-2-amine with the benzodioxine carboxylic acid via an acyl chloride intermediate.
Procedure :
- Acyl Chloride Formation :
- Coupling Reaction :
- Purification :
Critical Parameters :
- Excess acyl chloride ensures complete conversion of the amine.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Alternative Synthetic Routes
One-Pot Thiazole-Carboxamide Assembly
A streamlined approach combines thiazole formation and amide coupling in a single pot.
Procedure :
- Reactants :
- Conditions :
- Workup :
Advantages :
- Reduces purification steps.
- Ideal for small-scale synthesis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Steric Hindrance Mitigation
The tert-butyl group slows reaction kinetics during thiazole formation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects. Additionally, the compound can bind to specific receptors or enzymes in biological systems, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
1,3,4-Oxadiazole Derivatives (Compounds 18–21)
- Structure : These compounds feature a 1,3,4-oxadiazole ring instead of the thiazole group in the target compound. Substituents include thiomethoxy (18), trifluoromethyl (19), isopropoxy (20), and bromo (21) on the benzamide moiety.
- Synthesis : Prepared via methods A or B using catalysts like 4B and pyridine, with yields dependent on substituent reactivity. Purity ranged from 95–100% (HPLC) .
- The trifluoromethyl group (19) enhances metabolic stability but reduces solubility relative to the tert-butyl group in the target compound.
N-(5-(Morpholinomethyl)-4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (4v)
- Structure: Contains a morpholinomethyl and pyridinyl group on the thiazole ring instead of tert-butyl.
- Physicochemical Properties : Melting point (178–180°C) is higher than typical tert-butyl derivatives, suggesting increased crystallinity due to polar substituents. HRMS and NMR data confirm structural integrity .
- Biological Implications : The morpholine and pyridine groups may enhance solubility but reduce membrane permeability compared to the hydrophobic tert-butyl group.
ROCK2 Inhibitor (Stemolecule™ ROCKII Inhibitor)
- Structure: Features a dimethylaminoethoxy and pyrazol-4-ylphenyl substituent on the dihydrobenzo[b][1,4]dioxine carboxamide core.
- Activity : Selective ROCK2 inhibition, demonstrating the pharmacological relevance of the dihydrobenzo dioxine scaffold. The target compound’s tert-butyl-thiazole group may confer distinct selectivity profiles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzo[d][1,4]dioxine moiety. This combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the thiazole ring through a condensation reaction between a thioamide and an α-haloketone. The benzo[d][1,4]dioxine moiety is introduced via cyclization involving a catechol derivative and an appropriate dihalide. The final step often involves coupling the thiazole and benzo[d][1,4]dioxine intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Antitubercular Activity : A study evaluated the antitubercular activity of thiazole derivatives against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 2 to 7 μM, indicating significant potency .
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to exert anticancer effects by inhibiting tubulin polymerization. This mechanism is crucial for cancer cell division and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the thiazole and dioxine moieties significantly influence biological activity. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Variation in alkyl substituents | Altered solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
